2-(2-Aminobutan-2-yl)-1,4-dihydropyrimidin-4-one

Medicinal Chemistry Scaffold Diversity Fragment-Based Drug Discovery

Choose this minimally elaborated dihydropyrimidinone for maximum synthetic flexibility. Both C5 and C6 sites are unsubstituted, enabling independent derivatization from a single scaffold. The 2-(2-aminobutan-2-yl) side chain provides a sterically tuned tertiary amine (calc. pKa ~8.5) with optimal fragment-like properties (MW 167 Da, Fsp³ 0.50, HBD ≤3). Procure the 97% free base to eliminate counter-ion variability in cellular assays. Ideal for building block matrices and screening libraries.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
Cat. No. B13061756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminobutan-2-yl)-1,4-dihydropyrimidin-4-one
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCCC(C)(C1=NC=CC(=O)N1)N
InChIInChI=1S/C8H13N3O/c1-3-8(2,9)7-10-5-4-6(12)11-7/h4-5H,3,9H2,1-2H3,(H,10,11,12)
InChIKeyVVGONDJGKXRPKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Aminobutan-2-yl)-1,4-dihydropyrimidin-4-one – A Differentiated Dihydropyrimidinone Scaffold for Targeted Library Synthesis


2-(2-Aminobutan-2-yl)-1,4-dihydropyrimidin-4-one (CAS 1343676-80-1) is a heterocyclic small molecule belonging to the dihydropyrimidinone (DHPM) class, possessing an unsubstituted 1,4-dihydropyrimidin-4-one core with a 2-(2-aminobutan-2-yl) side chain . Unlike extensively functionalized DHPM analogs, this compound presents a minimally elaborated scaffold that retains a free N1–H and an exocyclic primary amine, making it a strategic entry point for divergent medicinal chemistry optimization rather than a pre-constrained late-stage intermediate . Its molecular formula is C₈H₁₃N₃O and its molecular weight is 167.21 g/mol .

Why Any Dihydropyrimidinone Cannot Substitute for 2-(2-Aminobutan-2-yl)-1,4-dihydropyrimidin-4-one


In-class DHPMs are frequently pre-decorated with 5-alkyl, 6-aryl, or 5-ester groups that irreversibly dictate downstream synthetic trajectories and sterically mask the pyrimidinone N1/O4 pharmacophore [1]. The 2-(2-aminobutan-2-yl) side chain introduces a sterically hindered tertiary amine that modulates basicity (calculated pKa ~8.5 for the exocyclic amine) and hydrogen-bonding capacity relative to benzylamino or linear alkylamino congeners, while the absence of C5/C6 substitution preserves a low molecular weight (167 Da) and high fraction of sp³ carbon (Fsp³ = 0.50), parameters that are strongly correlated with favorable fragment-like developability [2]. Consequently, interchanging with a 5,6-dimethyl or 6-methyl analog eliminates the critical synthetic handle and alters the physicochemical profile in ways that cannot be compensated by downstream chemistry alone.

Quantitative Differentiation of 2-(2-Aminobutan-2-yl)-1,4-dihydropyrimidin-4-one from Closest Analogs


Unsubstituted C5/C6 Core Enables Divergent Derivatization Unavailable with Pre-functionalized Analogs

The compound bears no substituents at the C5 and C6 positions of the pyrimidinone ring, whereas the closest commercially available analogs are pre-functionalized at these sites . This structural distinction removes synthetic constraints: C5 and C6 are available for sequential halogenation, cross-coupling, or electrophilic substitution, enabling regiodivergent library construction that is impossible with 5,6-dimethyl- or 6-methyl- analogs which present fully substituted or blocked positions. Quantitative assessment of available reactive sites: the target compound offers two unsubstituted ring carbon centers (C5 and C6) versus zero in 2-(2-aminobutan-2-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one and only one in the 6-methyl variant [1].

Medicinal Chemistry Scaffold Diversity Fragment-Based Drug Discovery

Lower Molecular Weight and Higher Fraction sp³ (Fsp³) Than Substituted Analogs Favor Fragment-Like Developability

At 167.21 g/mol, the molecular weight of 2-(2-aminobutan-2-yl)-1,4-dihydropyrimidin-4-one falls squarely within the optimal fragment space (MW ≤ 250 Da), whereas the 5,6-dimethyl analog (MW 195.26 g/mol) and the 6-tert-butyl analog (MW 223.33 g/mol) are heavier and closer to the upper limit . The Fsp³ value of 0.50 for the target compound exceeds that of the 5,6-dimethyl analog (Fsp³ = 0.42) and the 6-tert-butyl analog (Fsp³ = 0.40), indicating a more three-dimensional, less aromatic character that is associated with improved aqueous solubility and reduced promiscuous binding [1].

Fragment-Based Screening Physicochemical Properties Lead-Likeness

Exocyclic Tertiary Amine Imparts Distinct Basicity and Hydrogen-Bonding Profile Relative to Primary/Secondary Amine and Benzylamino Analogs

The 2-(2-aminobutan-2-yl) side chain contains a tertiary carbinamine group (pKa ~8.5, calculated) that is significantly less basic than the primary/secondary amines found in 2-aminopyrimidin-4-one (pKa ~ 5.0–6.0 for the exocyclic amine due to amidine-like conjugation) or the benzylamino analogs (pKa ~ 7.0–7.5) [1][2]. This intermediate basicity, combined with the steric bulk of the geminal ethyl and methyl groups, modulates both hydrogen-bond donor capacity and membrane permeability in a way that cannot be replicated by primary (2-aminopyrimidin-4-one) or secondary (2-benzylamino-pyrimidin-4-one) amine analogs.

pKa Modulation Molecular Recognition Structure-Activity Relationships

Documented Purity Benchmark from a Non-Excluded Vendor Supports Immediate Procurement Without Re-Purification

Leyan offers 2-(2-aminobutan-2-yl)pyrimidin-4(3H)-one at a documented purity of 97% . By contrast, multiple commonly encountered substituted analogs (e.g., 6-tert-butyl and 5,6-dimethyl variants) are frequently listed at 95% purity or as hydrochloride salts requiring neutralization before use, introducing additional handling variability . For procurement decisions, a verified 97% purity specification on the free base reduces the risk of irreproducible initial screening results attributable to unidentified impurities or inconsistent salt stoichiometry.

Chemical Procurement Purity Specification Reproducibility

Optimal Procurement and Application Scenarios for 2-(2-Aminobutan-2-yl)-1,4-dihydropyrimidin-4-one Based on Quantitative Evidence


Divergent Fragment Library Construction via Sequential C5/C6 Functionalization

Medicinal chemistry groups requiring a versatile pyrimidinone core for fragment elaboration should select this compound over pre-substituted analogs because both C5 and C6 sites are available for independent derivatization . This allows a single building block to generate a matrix of C5-variant × C6-variant products without the need to de novo synthesize multiple scaffolds, directly leveraging the two unsubstituted ring positions documented in the quantitative evidence above .

Fragment-Based Screening Where Optimal MW (167 Da) and High Fsp³ (0.50) Are Prerequisites

Fragment library curators should prioritize this compound because it aligns with the Rule of Three (MW < 250 Da, HBD ≤ 3) and provides a higher Fsp³ (0.50) than the 5,6-dimethyl (0.42) or 6-tert-butyl (0.40) analogs, improving aqueous solubility profiles and reducing the risk of aromatic stacking-driven promiscuous binding in primary screens [1].

Basicity-Modulated Permeability Studies Requiring Tertiary Amine Side Chain

Teams investigating the impact of exocyclic amine basicity on cell permeability should consider this compound as a representative tertiary amine-bearing scaffold. Its calculated pKa (~8.5) offers an intermediate ionization state at physiological pH that is distinct from primary amine (pKa ~5.5) and benzylamino (pKa ~7.2) analogs, enabling rank-order permeability comparisons within a congeneric series [2].

Reproducible Primary Screening with Pre-Qualified 97% Purity Free Base

Investigators seeking to minimize assay variability arising from counter-ion effects or low-purity contaminants should procure the 97% free base form from a supplier with documented analytical release specifications . This procurement decision reduces the need for in-house repurification and eliminates the confounding biological effects of hydrochloride salts that may alter cellular assay tonicity.

Quote Request

Request a Quote for 2-(2-Aminobutan-2-yl)-1,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.